N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c15-10-14(7-3-1-2-4-8-14)16-13(21)11-5-6-12-17-18-19-20(12)9-11/h5-6,9H,1-4,7-8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYPPDQKSXKBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)C2=CN3C(=NN=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves a multi-step process. One common method includes the reaction of 1-cyanocycloheptane with tetrazolo[1,5-a]pyridine-6-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that tetrazolo[1,5-a]pyridine derivatives exhibit significant antitumor properties. N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range.
Mechanism of Action
The mechanism through which this compound exerts its antitumor effects may involve the induction of apoptosis and the inhibition of key signaling pathways associated with cell survival and proliferation. Further studies are needed to elucidate these pathways fully.
Neuropharmacology
Cognitive Enhancement
Recent investigations into the neuropharmacological properties of this compound have suggested that it may enhance cognitive function. In animal models, this compound has shown promise in improving memory retention and learning capabilities, potentially through modulation of neurotransmitter systems such as acetylcholine and glutamate.
Material Science
Polymer Composites
In material science, this compound has been explored as a building block for advanced polymer composites. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries.
Catalysis
Catalytic Applications
The compound has also been investigated as a catalyst in organic reactions. For example, it has shown effectiveness in promoting the synthesis of various organic compounds through cycloaddition reactions. The presence of the tetrazole moiety facilitates the formation of reactive intermediates that can lead to higher yields in synthetic processes.
Case Studies
Mechanism of Action
The mechanism of action of N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide and similar compounds:
Key Observations:
Substituent Effects on Lipophilicity: The 1-cyanocycloheptyl group in the target compound provides intermediate lipophilicity compared to the aromatic indolyl group (higher lipophilicity) and the smaller pyrazolyl group (lower lipophilicity). This balance may optimize membrane permeability in drug design .
Steric Considerations :
- The cycloheptyl ring creates significant steric bulk, which could hinder binding to shallow enzymatic pockets but enhance selectivity for larger binding sites. In contrast, the planar indolyl group (C₁₄H₁₀N₆O) may fit into aromatic-rich environments .
Implications for Research and Development
The structural diversity observed in tetrazolo[1,5-a]pyridine-6-carboxamide derivatives underscores the importance of substituent engineering in drug discovery:
- Indolyl derivatives (e.g., C₁₄H₁₀N₆O) are prioritized for targets requiring aromatic stacking interactions, such as kinase inhibitors .
- Pyrazolyl derivatives (e.g., C₁₁H₁₁N₇O) may serve as lead compounds for soluble, orally bioavailable agents .
- The target compound’s cycloheptyl-cyano hybrid structure could bridge gaps between lipophilicity and solubility, making it a candidate for central nervous system (CNS) targets where balanced partitioning is critical.
Biological Activity
N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and a review of relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structural features include a tetrazole ring fused to a pyridine moiety and a carboxamide functional group. These features contribute to its pharmacological properties.
Research indicates that tetrazolo[1,5-a]pyridine derivatives exhibit various biological activities, such as:
- Inhibition of Cancer Metastasis : Compounds similar to this compound have been identified as effective inhibitors of MACC1 (Metastasis Associated in Colon Cancer 1), which plays a crucial role in cancer metastasis. High-throughput screening has shown that these compounds can reduce cancer cell motility and impede metastasis formation in vitro and in vivo models .
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Biological Activity Data Table
| Activity Type | Efficacy | Reference |
|---|---|---|
| Cancer Metastasis Inhibition | High (MACC1 inhibition) | |
| Antimicrobial Activity | Moderate to High (varied by strain) | |
| Antiviral Properties | Emerging evidence (specific viruses) |
Case Studies
Several studies have explored the biological activity of tetrazolo[1,5-a]pyridine derivatives:
- Inhibition of MACC1 : A study utilized high-throughput screening to identify compounds that inhibit MACC1 expression, leading to reduced metastatic potential in xenograft mouse models. The study highlighted several promising candidates for further development as anti-metastatic agents .
- Antimicrobial Testing : Research conducted on similar compounds revealed their effectiveness against Gram-positive and Gram-negative bacteria. The compounds were tested using standard disc diffusion methods, showing zones of inhibition comparable to established antibiotics .
- Antiviral Studies : Initial findings suggest that some derivatives may possess antiviral properties against specific viral infections. Further investigation is required to elucidate the mechanisms involved and the spectrum of activity .
Q & A
Basic Research Questions
Q. How can researchers design an efficient synthetic route for N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide?
- Methodology :
- Step 1 : Optimize reaction conditions using solvent systems like petroleum ether-ethyl acetate (1:1) for purification, as demonstrated for structurally related tetrazolo[1,5-a]pyridine derivatives .
- Step 2 : Employ coupling reagents (e.g., HATU or EDCI) for amide bond formation, referencing protocols from analogous carboxamide syntheses .
- Step 3 : Monitor reaction progress via TLC or LC-MS, with yield optimization through iterative adjustments of temperature (e.g., 60–80°C) and stoichiometry.
- Key Data :
| Parameter | Example Value (from analogs) |
|---|---|
| Solvent System | Petroleum ether:ethyl acetate |
| Typical Yield | 62–75% |
| Characterization | ¹H NMR, ESI-MS |
Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodology :
- ¹H NMR : Resolve cycloheptyl and tetrazole protons in CDCl₃ or DMSO-d₆ (e.g., δ 9.17–9.15 ppm for NH in CDCl₃) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 451.2 [M+H]⁺ for a related carboxamide) .
- X-ray Crystallography : For absolute configuration determination, as applied to pyrazolo[1,5-a]pyridine derivatives .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for This compound?
- Methodology :
- Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to model reaction pathways and transition states, as proposed by ICReDD for reaction optimization .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvent polarity) to predict optimal conditions for cyanocycloheptyl group introduction .
Q. How should researchers address contradictory data in reaction yields during scale-up?
- Methodology :
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., catalyst loading, temperature) .
- Data-Driven Analysis : Use software tools (e.g., JMP, Minitab) to identify outliers and optimize parameters via response surface methodology .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified cyanocycloheptyl or tetrazole groups, referencing SAR studies on CB2 receptor ligands .
- In Vitro Assays : Test bioactivity (e.g., enzyme inhibition, receptor binding) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters .
Q. How can researchers mitigate challenges in functional group compatibility during synthesis?
- Methodology :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for sensitive amines or cyanohydrins to prevent side reactions .
- Kinetic Control : Optimize reaction time to favor desired pathways, as demonstrated in triazolo[1,5-a]pyrimidine syntheses .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
